molecular formula C7H6Cl2N2O2 B8752362 4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No. B8752362
M. Wt: 221.04 g/mol
InChI Key: MPLBVCHILXNXBJ-UHFFFAOYSA-N
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Patent
US08354414B2

Procedure details

A mixture of 300 ml benzene and 8.2 ml ethylene glycol was heated to reflux and 100 ml solution was distilled off. To the hot solution was added 4,6-dichloro-5-pyrimidinecarbaldehyde (Bionet, 8.6 g, 48.6 mmol) and p-toluenesulfonic acid monohydrate (Aldrich, 150 mg, 0.8 mmol). The mixture was returned to reflux and water was removed via Dean-Stark trap over 3 h. After cooling, the solvents were removed under vacuum to yield a dry, yellow solid. The solids were slurried in H2O (30 ml)/saturated NaHCO3 solution (30 ml). White solid 107 was filtered off and dried under vacuum (8.8 g, 82%). Compound 107: mp 108-110° C.; MS (ES+ calculated: 221.04; found: 221/223 M+H). 1H NMR (400 MHz, DMSO-d6) δ 8.95 (s, 1H), 6.26 (s, 1H), 4.23 (m, 2H), 4.05 (m, 2H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=CC=CC=1.[Cl:7][C:8]1[C:13]([CH:14]=[O:15])=[C:12]([Cl:16])[N:11]=[CH:10][N:9]=1.O.C1(C)C=CC(S(O)(=O)=[O:25])=CC=1.C([O-])(O)=O.[Na+]>O.C(O)CO>[Cl:7][C:8]1[C:13]([CH:14]2[O:25][CH2:1][CH2:6][O:15]2)=[C:12]([Cl:16])[N:11]=[CH:10][N:9]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
8.2 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
Quantity
150 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
100 ml solution was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
water was removed via Dean-Stark trap over 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a dry, yellow solid
FILTRATION
Type
FILTRATION
Details
White solid 107 was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum (8.8 g, 82%)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1C1OCCO1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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